molecular formula C7H10Cl2O5 B14795675 Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester CAS No. 7250-48-8

Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester

Cat. No.: B14795675
CAS No.: 7250-48-8
M. Wt: 245.05 g/mol
InChI Key: QJIXLSMNMUIHMQ-UHFFFAOYSA-N
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Description

Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester is a chemical compound with the molecular formula C7H10Cl2O5. It is characterized by the presence of ester, hydroxyl, and chloro functional groups. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester typically involves the esterification of chloroacetic acid with 2-hydroxy-1,3-propanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester bond can be cleaved by hydrolytic enzymes. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (4-chloro-2-methylphenoxy)-, 2-hydroxy-1,3-propanediyl ester
  • Hexadecanoic acid, 1,3-propanediyl ester
  • Indole-3-acetic acid derivatives

Uniqueness

Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester and chloro groups make it a versatile intermediate in organic synthesis, while the hydroxyl group enhances its solubility and reactivity .

Properties

CAS No.

7250-48-8

Molecular Formula

C7H10Cl2O5

Molecular Weight

245.05 g/mol

IUPAC Name

[3-(2-chloroacetyl)oxy-2-hydroxypropyl] 2-chloroacetate

InChI

InChI=1S/C7H10Cl2O5/c8-1-6(11)13-3-5(10)4-14-7(12)2-9/h5,10H,1-4H2

InChI Key

QJIXLSMNMUIHMQ-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CCl)O)OC(=O)CCl

Origin of Product

United States

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